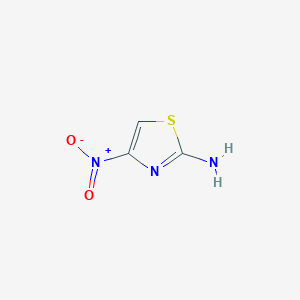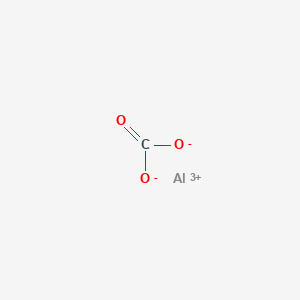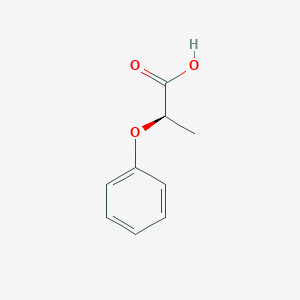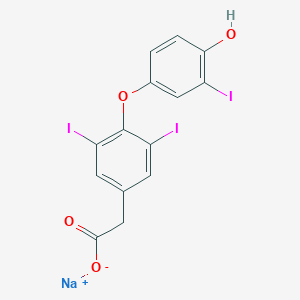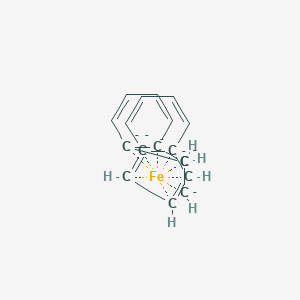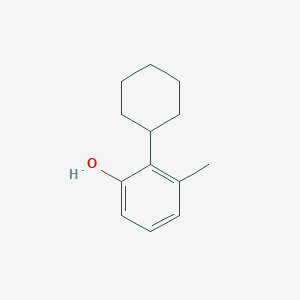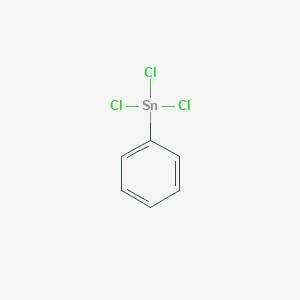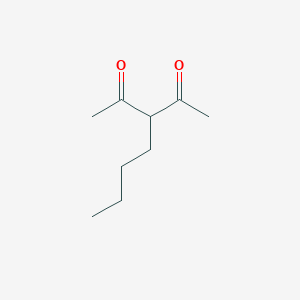
3-Butylpentane-2,4-dione
描述
Synthesis Analysis
The synthesis of derivatives similar to 3-butylpentane-2,4-dione often involves the reaction of pentane-2,4-dione with different reagents to introduce various substituents into the molecule. For example, the synthesis of β-diketones can be catalyzed by organophosphorus compounds, demonstrating high selectivity and operational simplicity under mild reaction conditions without transition metals (Zhang et al., 2010).
Molecular Structure Analysis
The molecular structure of 3-butylpentane-2,4-dione and its derivatives has been determined through various techniques such as X-ray diffraction analysis and quantum chemical calculations. Studies reveal that these compounds predominantly exist as the enol tautomer in both solution and the solid state, characterized by a very strong intramolecular hydrogen bond (Emsley et al., 1988).
Chemical Reactions and Properties
β-Diketones, including 3-butylpentane-2,4-dione derivatives, exhibit reactivity that is significantly influenced by their tautomeric forms. The enol form, stabilized by a strong hydrogen bond, plays a crucial role in the chemical behavior of these compounds, affecting their reactivity and interaction with other molecules (Emsley et al., 1990).
Physical Properties Analysis
The physical properties of β-diketones are closely related to their molecular structure and tautomeric equilibrium. The presence of a strong intramolecular hydrogen bond in the enol tautomer significantly affects their vibrational spectra, melting points, and solubility (Jarvis & Taylor, 1979).
Chemical Properties Analysis
The chemical properties of 3-butylpentane-2,4-dione and similar β-diketones are characterized by their acidity, keto-enol tautomerism, and ability to form complexes with metals. These properties make β-diketones versatile ligands in coordination chemistry, capable of stabilizing various metal complexes with significant catalytic activities (Mahmudov et al., 2010).
科学研究应用
1. Synthesis of 3-Substituted Derivatives of Pentane-2,4-dione
- Summary of Application: A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione is proposed . This method involves the conversion of cheaper and easily accessible chloro derivatives into more reactive iodo derivatives .
- Methods of Application: The method is based on the Finkelstein reaction, which suggests highly polar organic solvents as ideal reaction media . The use of industrially used ketones, especially methyl isobutyl ketone, is proposed .
- Results or Outcomes: The obtained products are isolated through distillation . The pure product of C-alkylation was obtained by decomposition of the copper complex with a hydrochloric acid solution and extraction of the formed ligand to an organic phase .
2. Synthesis of Naphtho[2,3-b]furan-4,9-diones
- Summary of Application: Naphtho[2,3-b]furan-4,9-dione is an important privileged structural motif present in natural products, drugs, and drug candidates . A visible-light-mediated [3+2] cycloaddition reaction for the synthesis of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones has been developed .
- Methods of Application: The synthesis is carried out under environmentally friendly conditions . This new protocol shows excellent regioselectivity and remarkable functional group tolerance .
- Results or Outcomes: A variety of title compounds were delivered in good yields . This approach provides a powerful, green, efficient, and facile means to expand the structural diversity of naphtho[2,3-b]furan-4,9-diones and dihydronaphtho[2,3-b]furan-4,9-diones as promising scaffolds for novel drug discovery .
3. Coordination Chemistry
- Summary of Application: Acetylacetone, a derivative of pentane-2,4-dione, is a building block for the synthesis of many coordination complexes .
- Methods of Application: The enol form of acetylacetone, which has C2v symmetry, is used in the synthesis of coordination complexes .
- Results or Outcomes: The rapid interconversion of the keto and enol tautomers of acetylacetone under most conditions allows it to be treated as a single compound in most applications .
4. Synthesis of β-Diketones
- Summary of Application: β-Diketones, such as 1,3-diketones, are valuable compounds in the treatment of many pathological disorders, such as cardiovascular and liver diseases, hypertension, obesity, diabetes, neurological disorders, inflammation, skin diseases, fibrosis, or arthritis .
- Methods of Application: Various chemical (Claisen, hydration of alkynones, decarboxylative coupling) or catalytic (biocatalysis, organocatalytic, metal-based catalysis) methodologies are used for the preparation of 1,3-diketones .
- Results or Outcomes: The synthesis of these structures is an area of overwhelming interest for organic chemists . The advances achieved in the last ten years for the preparation of 1,3-diketones have been significant .
属性
IUPAC Name |
3-butylpentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-9(7(2)10)8(3)11/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXOOYPCIDHXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165512 | |
| Record name | 3-Butylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butylpentane-2,4-dione | |
CAS RN |
1540-36-9 | |
| Record name | 3-Butyl-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butylpentane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-2-heptanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Butylpentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butylpentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BUTYLPENTANE-2,4-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C6N2RN9MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

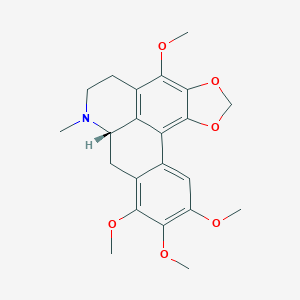
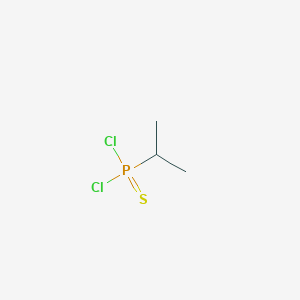

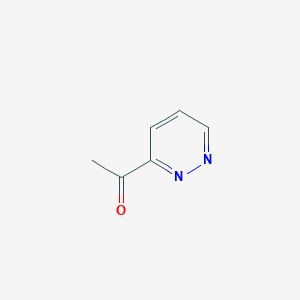
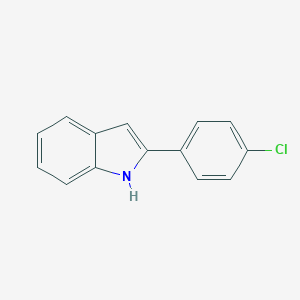
![(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B74267.png)
